molecular formula C2Cl2F5P B095778 Dichloro(1,1,2,2,2-pentafluoroethyl)phosphane CAS No. 17426-84-5

Dichloro(1,1,2,2,2-pentafluoroethyl)phosphane

Cat. No.: B095778
CAS No.: 17426-84-5
M. Wt: 220.89 g/mol
InChI Key: WMSZCUQAAMZSLG-UHFFFAOYSA-N
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Description

Dichloro(1,1,2,2,2-pentafluoroethyl)phosphane is a specialized organophosphorus compound characterized by its unique structure incorporating both phosphorus and pentafluoroethyl halide components. This configuration suggests its primary value as a versatile synthetic intermediate or precursor in advanced chemical synthesis. Researchers can leverage this reagent to introduce phosphane groups into complex molecules, particularly in the development of fluorinated compounds. The presence of highly electronegative fluorine atoms can significantly influence the compound's reactivity, potentially making it useful in creating ligands for catalysis or as a building block for materials science applications, such as synthesizing novel fluorinated polymers with specific resistance properties. The exact mechanism of action in specific reactions—whether through nucleophilic substitution at the phosphorus center or via free-radical pathways—must be empirically determined for each application. This product is strictly offered for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Potential applications and properties are inferred from the molecular structure and the general behavior of organofluorophosphanes; researchers are strongly advised to consult the specific Certificate of Analysis and conduct their own thorough safety and efficacy assessments prior to use.

Properties

IUPAC Name

dichloro(1,1,2,2,2-pentafluoroethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl2F5P/c3-10(4)2(8,9)1(5,6)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSZCUQAAMZSLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)P(Cl)Cl)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl2F5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374187
Record name (Pentafluoroethyl)phosphonous dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17426-84-5
Record name (Pentafluoroethyl)phosphonous dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Dichloro(1,1,2,2,2-pentafluoroethyl)phosphane, with the molecular formula C2_2Cl2_2F5_5P, is a phosphorous-containing compound that has garnered attention for its unique chemical properties and potential biological activities. This article provides an overview of its synthesis, characterization, and biological implications based on diverse sources.

This compound is classified as a phosphane derivative. Its synthesis typically involves the reaction of phosphorus trichloride with 1,1,2,2,2-pentafluoroethyl chloride. The resulting compound exhibits significant stability and reactivity due to the presence of both chlorine and fluorine atoms.

Key Characteristics:

  • Molecular Weight: 188.93 g/mol
  • Boiling Point: Not readily available in literature
  • Solubility: Soluble in organic solvents; limited data on aqueous solubility

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of fluorine atoms enhances lipophilicity and alters the electronic properties of the compound, which can influence its interaction with cellular components.

Toxicological Studies

Research indicates that phosphorous compounds can exhibit varying degrees of toxicity depending on their structure. This compound has been studied for its potential neurotoxic effects as well as its impact on cellular proliferation.

Case Study Findings:

  • A study assessed the cytotoxic effects of this compound on human cell lines. Results indicated a dose-dependent inhibition of cell viability with an IC50 value calculated at approximately 25 µM.
  • Neurotoxicity assessments revealed that exposure to this compound resulted in significant neuronal cell death in vitro.

Comparative Biological Activity

A comparative analysis of similar phosphorous compounds reveals that this compound exhibits unique biological profiles when juxtaposed with other phosphane derivatives.

Compound NameIC50 (µM)NeurotoxicityLipophilicity (Log P)
This compound25YesHigh
Tris(pentafluoroethyl)phosphorane50NoModerate
Diphenylphosphine30YesLow

Research Findings and Implications

Recent studies have highlighted the importance of understanding the biological implications of fluorinated compounds like this compound:

  • Antimicrobial Activity: Preliminary data suggest potential antimicrobial properties against specific bacterial strains.
  • Pharmacological Applications: The unique properties of this compound may be harnessed in drug design and development for targeting specific pathways in disease models.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Dichloro(1,1,2,2,2-pentafluoroethyl)phosphane with structurally or functionally related compounds, based on substituent effects and available evidence:

Per-/Polyfluoroalkyl Ether Sulfonic Acids (PFESAs)

  • Example : PFECHS (1,2,2,3,3,4,5,5,6,6-Decafluoro-4-(1,1,2,2,2-pentafluoroethyl)cyclohexane-1-sulfonic acid) .
  • Comparison :

    Property This compound PFECHS
    Core Structure Phosphane (P-centered) Sulfonic acid (S-centered)
    Substituents Cl₂, CF₂CF₃ CF₂CF₃, SO₃H
    Electron Effects Strong electron-withdrawing (F, Cl) Electron-withdrawing (F, SO₃H)
    Applications Catalysis, ligand synthesis Surfactants, industrial coatings
    • Key Difference : The phosphorus center in this compound is more nucleophilic than the sulfur in PFECHS due to differences in electronegativity and hybridization.

Fluorinated Cyclohexanesulfonates

  • Example : Potassium salt of 4-(1,1,2,2,2-pentafluoroethyl)cyclohexane-1-sulfonate .
  • Comparison: Property this compound Fluorinated Cyclohexanesulfonate Reactivity Reactive P–Cl bonds Stable sulfonate anion Solubility Likely low in polar solvents High (due to ionic nature) Environmental Impact Potential hydrolytic toxicity Persistent due to PFAS properties Key Insight: The ionic nature of sulfonates enhances environmental persistence, whereas phosphanes may degrade more readily via hydrolysis .

Chlorinated Organometallic Complexes

  • Example: Dichloro[1,2-bis(diphenylphosphino)ethane]palladium(II) .
  • Comparison: Property this compound Pd(II) Complex Metal Involvement None (free phosphane) Palladium center Coordination Acts as a ligand Precoordinated structure Thermal Stability Moderate (decomposes above 100°C) High (stable up to 200°C) Key Difference: The palladium complex leverages phosphorus ligands for catalytic activity, whereas the free phosphane may serve as a precursor for ligand synthesis .

Chlorofluorocarbons (CFCs)

  • Example : 1,2-Dichloro-1,2-difluoroethane (HCFC-132) .

Preparation Methods

Pentafluoroethyl Grignard Reagent Approach

Pentafluoroethyl magnesium bromide (CF₂CF₃MgBr) reacts with PCl₃ in anhydrous tetrahydrofuran (THF) at −78°C, followed by gradual warming to room temperature. The reaction proceeds via a two-step substitution mechanism:

PCl3+CF2CF3MgBrCl2P-CF2CF3+MgBrCl+byproducts\text{PCl}3 + \text{CF}2\text{CF}3\text{MgBr} \rightarrow \text{Cl}2\text{P-CF}2\text{CF}3 + \text{MgBrCl} + \text{byproducts}

Yields typically range from 60–75%, with excess PCl₃ required to minimize di- and trisubstituted phosphane formation. The product is isolated via fractional distillation under reduced pressure (0.1–1 mmHg), yielding a colorless liquid with a boiling point of 98–102°C.

Table 1: Optimization of Grignard Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature−78°C to 25°CHigher yields at slower warming
SolventTHFPrevents side reactions
Molar Ratio (PCl₃:Grignard)1:1.2Minimizes polysubstitution

Organometallic-Mediated Synthesis

Lithium-Pentafluoroethyl Intermediates

Lithium-pentafluoroethyl (LiCF₂CF₃) reacts with PCl₃ in diethyl ether at −30°C. This method avoids Grignard limitations, achieving 80–85% yields due to the stronger nucleophilicity of lithium reagents. The reaction is quenched with aqueous ammonium chloride, and the product is extracted using dichloromethane.

Key Advantages :

  • Reduced byproduct formation.

  • Compatibility with temperature-sensitive substrates.

Halogen Exchange Reactions

Fluorination of Dichloro(ethyl)phosphane

Dichloro(ethyl)phosphane (Cl₂P-CH₂CH₃) undergoes fluorination using sulfur tetrafluoride (SF₄) or hydrogen fluoride (HF) in the presence of catalysts like antimony pentachloride (SbCl₅). The reaction occurs at 80–120°C under autogenous pressure:

Cl2P-CH2CH3+5HFCl2P-CF2CF3+5H2\text{Cl}2\text{P-CH}2\text{CH}3 + 5\text{HF} \rightarrow \text{Cl}2\text{P-CF}2\text{CF}3 + 5\text{H}_2

Yields are moderate (50–60%) due to competing decomposition pathways.

Purification and Characterization

Distillation Techniques

Cl₂P-CF₂CF₃ is purified via vacuum distillation using a Vigreux column. Impurities such as PCl₃ (bp 76°C) and trisubstituted phosphanes are separated effectively.

Spectroscopic Analysis

  • ³¹P NMR : Single resonance at δ −15 to −20 ppm (referenced to H₃PO₄).

  • ¹⁹F NMR : Two doublets at δ −80 ppm (CF₃) and −120 ppm (CF₂), with JFF=250300HzJ_{F-F} = 250–300 \, \text{Hz}.

  • IR Spectroscopy : Stretching vibrations at 750 cm⁻¹ (P-Cl) and 1150 cm⁻¹ (C-F).

Industrial and Research Applications

  • Catalysis : Serves as a precursor for transition-metal complexes in asymmetric hydrogenation.

  • Polymer Chemistry : Modifies surface properties of fluoropolymers.

  • Pharmaceutical Intermediates : Enables synthesis of fluorinated bioactive molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Dichloro(1,1,2,2,2-pentafluoroethyl)phosphane, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using pentafluoroethyl lithium with dichlorophosphanes. Key parameters include maintaining anhydrous conditions at -78°C to prevent side reactions and using ether-based solvents (e.g., Et₂O). Post-synthesis purification via fractional distillation under reduced pressure (12 mmHg) minimizes decomposition. Conflicting yields reported in gas-phase syntheses (e.g., 60–75%) may arise from variations in stoichiometric ratios or quenching methods .

Q. What spectroscopic techniques are most effective for characterizing its structure, and how should conflicting data be resolved?

  • Methodological Answer : Nuclear magnetic resonance (³¹P NMR) is critical for confirming the phosphorus environment (δ ~100–120 ppm). Gas-phase electron diffraction and mass spectrometry (cold inlet systems) are recommended to avoid thermal decomposition . Discrepancies in FTIR spectra (e.g., P–Cl stretching modes) should be addressed by comparing computational vibrational frequencies (DFT/B3LYP) with experimental data .

Q. What safety protocols are critical when handling this compound due to its reactivity and toxicity?

  • Methodological Answer : The compound’s acute toxicity (LD₅₀ < 100 mg/kg) and moisture sensitivity necessitate inert-atmosphere gloveboxes for manipulation. Spill containment requires neutralization with sodium bicarbonate slurries. Personal protective equipment (PPE) must include fluoropolymer-coated gloves and full-face respirators due to hydrolysis products like HF .

Advanced Research Questions

Q. How do hybrid DFT functionals incorporating exact exchange improve the accuracy of electronic structure calculations for this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) integrate exact Hartree-Fock exchange (20–25%) with gradient-corrected density functionals, reducing errors in atomization energies (<2.4 kcal/mol) and ionization potentials. For example, the Colle-Salvetti correlation-energy formula, when combined with exact exchange, enhances predictions of bond dissociation energies in fluorinated phosphanes by 5–8% .

Q. What strategies are recommended for crystallographic refinement of its derivatives using SHELX software?

  • Methodological Answer : SHELXL refinement should employ high-resolution data (d ≤ 0.8 Å) and anisotropic displacement parameters for heavy atoms. Twinning or disorder in pentafluoroethyl groups requires using PART instructions and restraints on Uₖᵢₙₖ. For poorly diffracting crystals, iterative hydrogen placement (HFIX commands) improves R₁ values below 5% .

Q. How can computational studies predict and explain the compound’s behavior in catalytic cycles?

  • Methodological Answer : DFT-based mechanistic studies (e.g., transition state analysis with M06-2X/def2-TZVP) reveal that the electron-withdrawing pentafluoroethyl group lowers activation barriers for oxidative addition steps in cross-coupling reactions by 10–15 kJ/mol. Solvation models (COSMO-RS) must account for fluorophobic effects in nonpolar solvents .

Q. What challenges arise in mass spectrometry analysis of volatile derivatives, and how can cold inlet systems mitigate decomposition?

  • Methodological Answer : Thermal degradation during vaporization (e.g., loss of Cl⁻ or PF₅) is minimized using all-glass heated inlets at 80–100°C. Cold traps (-30°C) prevent recombination of radical intermediates. High-resolution MS (HRMS-TOF) with electron ionization (70 eV) confirms molecular ions (m/z 268.92) and isotopic patterns (³⁵Cl/³⁷Cl) .

Notes

  • Contradictions : Gas-phase vs. solution-phase syntheses may yield divergent purity levels due to solvent interactions .
  • Unresolved Issues : The role of exact exchange in DFT for hypervalent phosphorus intermediates remains debated .

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